

Application Notes and Protocols: Gepotidacin In Vitro Resistance Induction Studies

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Compound of Interest

Compound Name: *Gepotidacin mesylate*

Cat. No.: *B10859644*

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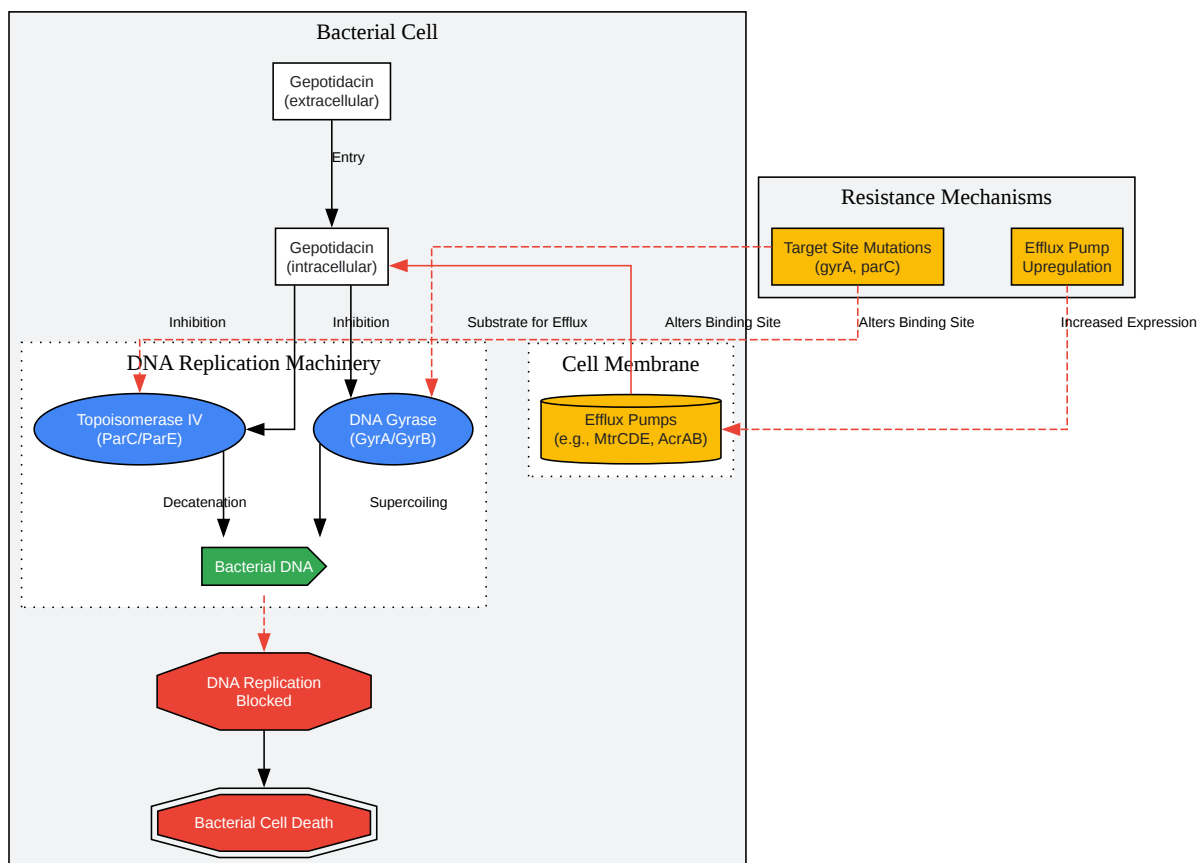
Introduction

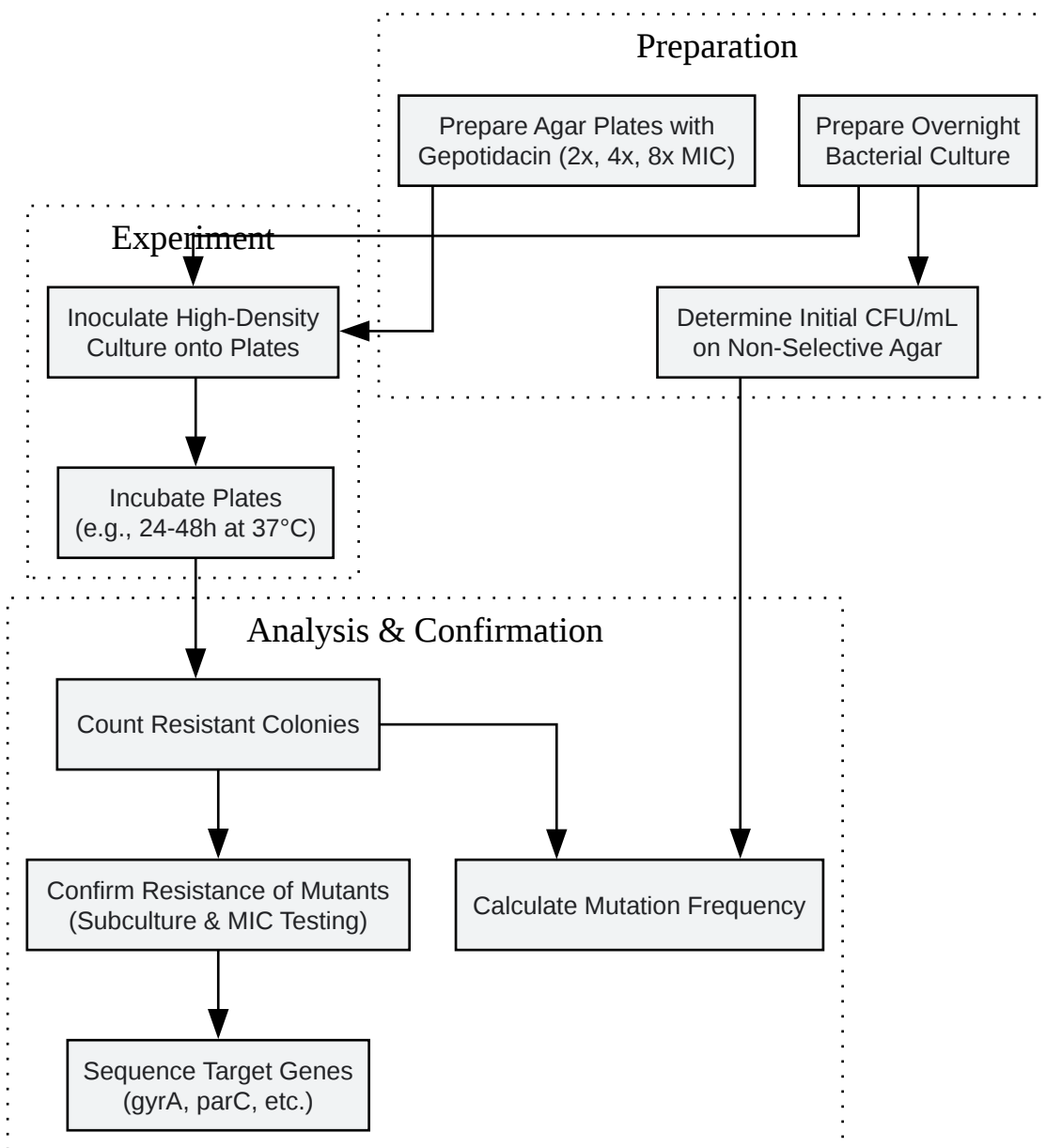
Gepotidacin is a first-in-class triazaacenaphthylene antibiotic that represents a significant advancement in the fight against antimicrobial resistance. It functions by inhibiting bacterial DNA replication through a novel mechanism that involves the dual and balanced targeting of two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][2][3] This mechanism is distinct from that of other antibiotics, including fluoroquinolones, which also target these enzymes but at different binding sites.[1][3][4] This unique mode of action suggests a lower propensity for the development of resistance, as mutations in both target enzymes are typically required to significantly reduce susceptibility.[3][5] These application notes provide a summary of key findings from in vitro resistance induction studies and detailed protocols for conducting such experiments.

Mechanism of Action and Resistance

Gepotidacin binds to the GyrA subunit of DNA gyrase and the ParC subunit of topoisomerase IV, inhibiting their enzymatic activity which is crucial for bacterial DNA replication, transcription, and cell division.[4] The drug's binding site is distinct from that of fluoroquinolones.[6] Resistance to gepotidacin in vitro has been shown to be multifactorial, primarily involving target site mutations and the action of efflux pumps.

Signaling Pathway for Gepotidacin Action and Resistance





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